2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of both amino and bromine substituents on the pyrido[2,3-d]pyrimidine core makes this compound a versatile intermediate for various chemical reactions and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one are tyrosine kinase, AK, and Cdk4 . These proteins play crucial roles in cellular signaling, metabolism, and cell cycle regulation, respectively.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the normal cellular processes controlled by these proteins.
Biochemical Pathways
The inhibition of tyrosine kinase, AK, and Cdk4 by this compound affects multiple biochemical pathways. These include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways . The downstream effects of these disruptions can lead to changes in cell behavior, including reduced proliferation and increased cell death.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cellular processes controlled by its targets, leading to changes in cell behavior such as reduced proliferation and increased cell death . These effects make this compound a potential candidate for the development of antiviral, antimicrobial, and anticancer agents .
Biochemical Analysis
Cellular Effects
Similar compounds have shown to exhibit significant antimicrobial activity against certain strains of bacteria . These compounds were found to be non-cytotoxic against four cell lines
Molecular Mechanism
It’s known that similar compounds have shown antimicrobial activity, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 2-amino-6-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer, antibacterial, and antiviral agents.
Biological Studies: Used in the study of enzyme inhibition, particularly kinases and phosphodiesterases.
Chemical Biology: Acts as a probe for studying biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimycobacterial activity.
Pyrrolo[2,3-d]pyrimidin-4-amines: Exhibit significant anti-HIV, antitumor, and antimicrobial activities.
Uniqueness
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both amino and bromine substituents, which provide a versatile platform for further chemical modifications. This dual functionality allows for the exploration of a wide range of biological activities and the development of novel therapeutic agents.
Properties
IUPAC Name |
2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHFIILORMMHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555927 |
Source
|
Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120040-42-8 |
Source
|
Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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